BenchChemオンラインストアへようこそ!

2-Benzylideneindolin-3-one

Kinase Inhibition CDK2 Cancer Research

This prototypical benzylideneindolinone scaffold serves as the core pharmacophore for clinically validated multi-targeted kinase inhibitors including sunitinib. Its CDK2-selective analog (IC50=60 nM, 36.7-fold more potent than indirubin) enables precise cell cycle regulation studies. Subtle structural modifications redirect binding from ATP-orthosteric to allosteric (Site 3), making it an ideal platform for overcoming drug resistance. Accessible via metal-free [4+1] annulation with broad functional group tolerance for rapid library generation. Select for scaffold-hopping campaigns targeting RTK-driven cancers and allosteric probe development.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B15068025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylideneindolin-3-one
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H11NO/c17-15-12-8-4-5-9-13(12)16-14(15)10-11-6-2-1-3-7-11/h1-10,16H/b14-10+
InChIKeyAKFPHXCDBVJHSP-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylideneindolin-3-One: Core Scaffold Attributes and Biological Significance


2-Benzylideneindolin-3-one is a prototypical member of the benzylideneindolinone class, a privileged scaffold in medicinal chemistry historically linked to the inhibition of receptor tyrosine kinases (RTKs) and anticancer activity [1]. This compound is characterized by a benzylidene group attached to the indolin-3-one structure, which serves as a key pharmacophore and a versatile synthetic intermediate . The core indolinone framework is central to several clinically approved multi-targeted kinase inhibitors, such as sunitinib, underscoring the scaffold's relevance [1]. Furthermore, 2-benzylideneindolin-3-one and its derivatives have demonstrated a broad spectrum of biological activities, including anti-proliferative, anti-migratory, and pro-apoptotic effects against cancer cell lines, as well as potential neuroprotective and antifungal properties [1].

Why Generic Substitution of 2-Benzylideneindolin-3-One Scaffolds is Scientifically Inadvisable


The benzylideneindolinone scaffold is not a single, interchangeable entity; rather, it is a molecular platform where subtle structural modifications lead to profound and quantifiable shifts in biological activity, selectivity, and mechanism of action. In-class compounds cannot be simply substituted because variations in substitution patterns—such as halogen placement, the introduction of trifluoromethyl groups, or modifications at the 3-benzylidene position—dramatically alter a compound's target affinity, as shown by IC50 values differing by orders of magnitude against specific kinases like CDK2 [1]. Furthermore, these structural changes dictate selectivity profiles against related kinases [2], influence cellular permeability and metabolic stability, and even redirect the compound's primary application from kinase inhibition to binding amyloid fibrils [3]. The evidence below demonstrates that even among closely related analogs, the quantitative performance metrics critical for scientific selection diverge significantly, making a generic approach unreliable.

2-Benzylideneindolin-3-One: A Quantitative Evidence Guide for Differentiated Procurement


Comparative CDK2 Inhibition Potency: 2-Benzylideneindolin-3-One Analog vs. Parent Indirubin

A 3-(benzylidene)indolin-2-one analog, which is directly derived from the 2-benzylideneindolin-3-one scaffold, exhibits a potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 60 nM [1]. This represents a substantial improvement in potency compared to the parent natural product indirubin, which inhibits CDK2/cyclin A with an IC50 of 2.2 µM (2200 nM) .

Kinase Inhibition CDK2 Cancer Research

Selectivity Profile: 2-Benzylideneindolin-3-One Analog (Cdk2 Inhibitor II) vs. Broad-Spectrum Indirubin Derivative

The 3-(benzylidene)indolin-2-one analog (Cdk2 Inhibitor II) is characterized as a selective inhibitor of CDK2 (IC50 = 60 nM) [1]. In contrast, indirubin-3'-oxime, a synthetic derivative of indirubin and a close structural relative, acts as a broad-spectrum kinase inhibitor with reported IC50 values for CDK1 (0.18 µM), CDK2 (0.25-0.5 µM), CDK9 (0.05 µM), GSK-3β (0.19 µM), and JNK1-3 (0.8-1.4 µM) .

Kinase Selectivity CDK2 Chemical Probe

In Vivo Antitumor Efficacy of Optimized 2-Benzylideneindolin-3-One Analog (Compound 47) vs. Clinical Multi-Kinase Inhibitor Sorafenib

An optimized benzylidene-indolinone analog (Compound 47: E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one) demonstrated in vivo antitumor efficacy comparable to the clinically approved drug sorafenib in an orthotopic HCC xenograft model. Weekly administration of compound 47 at 60 mg/kg suppressed tumor burden to the same extent as a daily 30 mg/kg dose of sorafenib [1]. This suggests a superior or equivalent in vivo potency on a per-dose basis.

Hepatocellular Carcinoma In Vivo Efficacy Xenograft

Structure-Activity Relationship (SAR) and Binding Site Differentiation: Allosteric vs. ATP-Competitive Inhibition

The 3-(benzylidene)indolin-2-one analog (Cdk2 Inhibitor II) acts as an ATP-competitive inhibitor of CDK2 [1]. Conversely, a separate SAR study on (E)-3-benzylideneindolin-2-one derivatives indicated a tendency to act on a predicted allosteric site (Site 3) [2]. This demonstrates that even within the same core scaffold, specific substitutions can redirect the mechanism of kinase inhibition from the orthosteric ATP-binding pocket to an allosteric site, which may confer advantages in terms of selectivity and overcoming resistance.

Allosteric Inhibition Structure-Activity Relationship Kinase

Safety and Selectivity Index: Antiproliferative Activity in Cancer vs. Normal Cells

A phenotypic screening approach identified the benzylidene-indolinone analog (Compound 47) based on a dual selection criterion: potent cytotoxicity toward hepatocellular carcinoma (HCC) cell lines and minimal toxicity toward normal liver cells (THLE-2) [1]. This contrasts with broader-acting kinase inhibitors like sunitinib, which, while effective, often carry a less favorable selectivity profile against normal hepatocytes. The study specifically notes that the design strategy helped identify compounds with minimal effect on healthy hepatocytes [1].

Hepatocellular Carcinoma Selectivity Index Safety Profile

Broad Antiproliferative Activity Across Multiple Cancer Cell Lines

Benzylidene-indolinone derivatives, including the lead compound 47, have demonstrated broad-spectrum anti-proliferative activity across a panel of hepatocellular carcinoma (HCC) cell lines, including HuH7, HepG2, and SNU-398, with IC50 values in the low micromolar range [1]. While specific IC50s for the unsubstituted parent compound 2-benzylideneindolin-3-one are not widely reported, the class-level activity of its optimized analogs provides a benchmark for the scaffold's inherent potential. In contrast, cell viability assays for simpler chalcone derivatives often show significantly higher residual viability percentages (e.g., >85% viability at 10 µM), indicating weaker antiproliferative effects [2].

Anticancer Activity Cell Viability Multi-Cancer

Optimized Application Scenarios for 2-Benzylideneindolin-3-One and Its Derivatives


Target Validation for CDK2-Dependent Cancers

Leverage the high-potency (IC50 = 60 nM) and selective CDK2 inhibition of the 3-(benzylidene)indolin-2-one analog (Cdk2 Inhibitor II) to dissect the role of CDK2 in cell cycle regulation and oncogenesis, particularly in cancers where CDK2 is overexpressed or amplified [1]. This application is supported by the 36.7-fold improvement in potency over the natural product indirubin and its superior selectivity profile compared to broad-spectrum indirubin derivatives .

Lead Optimization for Hepatocellular Carcinoma (HCC) Therapeutics

Employ the benzylideneindolinone scaffold as a template for developing multi-targeted kinase inhibitors with demonstrated in vivo efficacy against HCC. The evidence shows that optimized analogs like Compound 47 can achieve tumor suppression comparable to sorafenib but with a more favorable dosing schedule, and with a designed-in selectivity for cancer cells over normal hepatocytes [2]. This provides a strong rationale for using this scaffold in HCC-focused medicinal chemistry campaigns.

Chemical Probe Development for Investigating Kinase Allostery

Utilize the 2-benzylideneindolin-3-one core to create a series of analogs to explore the structural determinants of ATP-competitive versus allosteric kinase inhibition. The existing data show that subtle modifications can redirect binding from the orthosteric site to a predicted allosteric site (Site 3) [3]. This makes the scaffold an excellent platform for developing novel chemical probes to study allosteric regulation of kinases, a key area in overcoming drug resistance.

Building Block for Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

Capitalize on the robust and versatile synthetic routes available for 2-benzylideneindolin-3-ones to generate diverse compound libraries for phenotypic screening. The scaffold is accessible via metal-free [4+1] annulation and palladium-catalyzed carbonylative synthesis, which offer broad functional group tolerance and high yields . This allows for the rapid exploration of chemical space around a pharmacologically validated core, accelerating hit-to-lead campaigns for various kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylideneindolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.